![molecular formula C7H7N3O B13097664 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol CAS No. 71435-37-5](/img/structure/B13097664.png)
7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. These compounds are characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol typically involves multi-step reactions. One common method includes the following steps:
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then cyclized to form the desired pyrrolopyrimidine structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the above synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to industrial volumes.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the pyrrolopyrimidine ring.
Wissenschaftliche Forschungsanwendungen
7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, which can be used in cancer therapy.
Biological Research: It is used to investigate cellular signaling pathways and the role of kinases in cell proliferation and survival.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors and have shown potential in cancer therapy.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are similar in structure and function as kinase inhibitors.
Uniqueness
7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for different kinases. This makes it a valuable compound for developing targeted cancer therapies .
Eigenschaften
CAS-Nummer |
71435-37-5 |
|---|---|
Molekularformel |
C7H7N3O |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
7-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N3O/c1-4-2-8-6-5(4)9-3-10-7(6)11/h2-3,8H,1H3,(H,9,10,11) |
InChI-Schlüssel |
AWETXMHQKQROTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC2=C1N=CNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


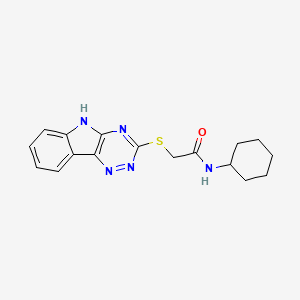
![3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13097598.png)
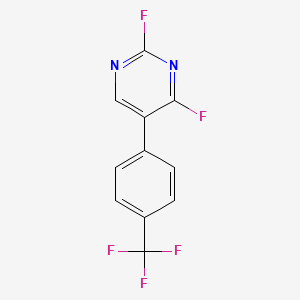
![(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol](/img/structure/B13097608.png)
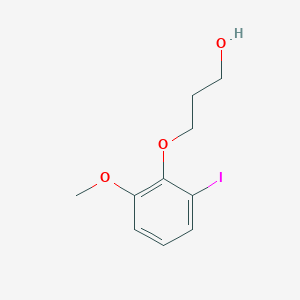
![5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride](/img/structure/B13097619.png)
![2-[3-(4-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097622.png)
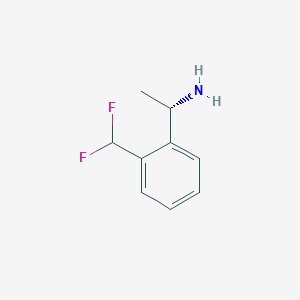
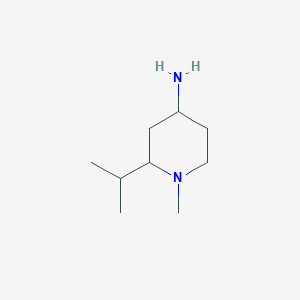

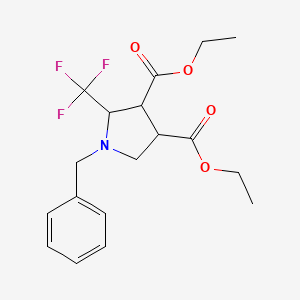
![tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13097656.png)
![3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13097661.png)

